Cas no 716361-84-1 (Cyclohexanecarboxylic acid, 1-phenoxy-)

Cyclohexanecarboxylic acid, 1-phenoxy- 化学的及び物理的性質
名前と識別子
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- Cyclohexanecarboxylic acid, 1-phenoxy-
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- インチ: 1S/C13H16O3/c14-12(15)13(9-5-2-6-10-13)16-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
- InChIKey: DNANRJGFDPUDAM-UHFFFAOYSA-N
- ほほえんだ: C1(OC2=CC=CC=C2)(C(O)=O)CCCCC1
Cyclohexanecarboxylic acid, 1-phenoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359021-1g |
1-Phenoxycyclohexane-1-carboxylic acid |
716361-84-1 | 98% | 1g |
¥6624.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359021-5g |
1-Phenoxycyclohexane-1-carboxylic acid |
716361-84-1 | 98% | 5g |
¥17366.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359021-10g |
1-Phenoxycyclohexane-1-carboxylic acid |
716361-84-1 | 98% | 10g |
¥21830.00 | 2024-05-02 |
Cyclohexanecarboxylic acid, 1-phenoxy- 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Cyclohexanecarboxylic acid, 1-phenoxy-に関する追加情報
Cyclohexanecarboxylic acid, 1-phenoxy- (CAS No. 716361-84-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Cyclohexanecarboxylic acid, 1-phenoxy-, identified by its CAS number 716361-84-1, is a significant compound in the realm of organic chemistry and pharmaceutical innovation. This molecule, featuring a cyclohexyl group attached to a phenoxy moiety and a carboxylic acid functional group, has garnered attention due to its versatile structural properties and potential applications in drug development and material science.
The structural composition of Cyclohexanecarboxylic acid, 1-phenoxy- makes it an intriguing candidate for various chemical modifications, enabling the synthesis of derivatives with tailored functionalities. The presence of both aromatic and aliphatic components in its molecular framework allows for interactions with biological targets, making it a valuable intermediate in the synthesis of pharmacologically active agents.
In recent years, the pharmaceutical industry has witnessed a surge in research focused on identifying novel compounds that can modulate biological pathways effectively. Cyclohexanecarboxylic acid, 1-phenoxy- has been explored as a precursor in the development of molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. Its unique structural features facilitate the design of compounds with enhanced binding affinity and reduced side effects.
One of the most compelling aspects of Cyclohexanecarboxylic acid, 1-phenoxy- is its role in the synthesis of chiral compounds. The cyclohexyl ring provides a stereocenter that can be selectively modified to produce enantiomerically pure drugs, which are often more effective and safer than their racemic counterparts. This has led to increased interest in using this compound as a building block for asymmetric synthesis.
The compound's carboxylic acid group also offers opportunities for further functionalization. It can be esterified to form esters, which are common pharmacophores in drug design. Additionally, the phenoxy group can participate in various chemical reactions, such as etherification or nucleophilic substitution, allowing for the creation of diverse molecular architectures.
Recent studies have highlighted the potential of Cyclohexanecarboxylic acid, 1-phenoxy- in the development of novel materials with applications beyond pharmaceuticals. Its ability to form stable complexes with other molecules makes it a promising candidate for use in catalysis, sensors, and polymer science. The compound's unique electronic properties have also been explored for applications in organic electronics and optoelectronics.
The synthesis of Cyclohexanecarboxylic acid, 1-phenoxy- typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity levels. These synthetic strategies not only enhance the accessibility of the compound but also contribute to the development of greener and more sustainable chemical processes.
In conclusion, Cyclohexanecarboxylic acid, 1-phenoxy- (CAS No. 716361-84-1) represents a fascinating compound with broad applications in chemical synthesis and pharmaceutical research. Its structural versatility and functional groups make it an invaluable tool for drug discovery and material science innovation. As research continues to uncover new possibilities for this compound, its significance in advancing scientific knowledge is likely to grow even further.
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